molecular formula C12H10Br2 B14172189 1,8-Dibromo-2,7-dimethylnaphthalene CAS No. 923025-39-2

1,8-Dibromo-2,7-dimethylnaphthalene

Cat. No.: B14172189
CAS No.: 923025-39-2
M. Wt: 314.01 g/mol
InChI Key: MPJATZMOBWZQLW-UHFFFAOYSA-N
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Description

1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:

[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Debrominated naphthalene derivatives.

Scientific Research Applications

1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Environmental Chemistry: Studied for its behavior and transformation in the environment.

Mechanism of Action

The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.

Comparison with Similar Compounds

1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:

  • 1,5-Dibromo-2,6-dimethylnaphthalene
  • 2,3-Dibromo-1,4-dimethylnaphthalene
  • 1,4-Dibromo-2,3-dimethylnaphthalene

These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.

Properties

CAS No.

923025-39-2

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

IUPAC Name

1,8-dibromo-2,7-dimethylnaphthalene

InChI

InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3

InChI Key

MPJATZMOBWZQLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br

Origin of Product

United States

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